(R)-4-(3-Chlorophenyl)pyrrolidin-2-one
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Overview
Description
®-4-(3-Chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Chlorophenyl)pyrrolidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyrrolidinone to the aldehyde .
Industrial Production Methods
Industrial production of ®-4-(3-Chlorophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
®-4-(3-Chlorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(3-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)pyrrolidin-2-one
- 2-Pyrrolidinone, 1-(3-chlorophenyl)-
Uniqueness
®-4-(3-Chlorophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. Compared to its racemic or other stereoisomeric forms, the ®-enantiomer may exhibit distinct pharmacological properties and interactions with molecular targets .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(4R)-4-(3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
YGKWZVARCHRFLH-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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